2-Methoxy-3,5-dimethylbenzene-1-sulfonyl fluoride
Description
Properties
Molecular Formula |
C9H11FO3S |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-methoxy-3,5-dimethylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C9H11FO3S/c1-6-4-7(2)9(13-3)8(5-6)14(10,11)12/h4-5H,1-3H3 |
InChI Key |
IOAOUWSXTDXSNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)F)OC)C |
Origin of Product |
United States |
Preparation Methods
Direct Fluorosulfurylation of Grignard Reagents
One effective method involves the reaction of an arylmagnesium halide (Grignard reagent) derived from 2-methoxy-3,5-dimethylbromobenzene with sulfuryl fluoride (SO2F2). This one-pot fluorosulfurylation process results in the formation of the corresponding arylsulfonyl fluoride.
Procedure : The Grignard reagent is prepared by treating 2-methoxy-3,5-dimethylbromobenzene with magnesium in anhydrous ether or tetrahydrofuran under inert atmosphere. Subsequently, sulfuryl fluoride gas is introduced to the reaction mixture at controlled temperature (often 0 °C to room temperature) to afford the sulfonyl fluoride product.
Advantages : This method provides good yields (typically 70-80%) and high purity, as confirmed by NMR spectroscopy. It allows for the introduction of the sulfonyl fluoride group directly onto the aromatic ring without requiring prior sulfonyl chloride intermediates.
Spectroscopic Data : The product shows characteristic ^1H NMR signals corresponding to aromatic protons and methyl groups, and a distinct ^19F NMR peak around δ 66-68 ppm, indicative of the sulfonyl fluoride moiety.
Sulfonyl Chloride Fluorination Route
An alternative approach is the fluorination of the corresponding sulfonyl chloride derivative, 2-methoxy-3,5-dimethylbenzene-1-sulfonyl chloride, using fluoride sources such as potassium fluoride (KF) often in the presence of phase transfer catalysts.
Reaction Conditions : The sulfonyl chloride is reacted with KF in polar aprotic solvents such as dimethylformamide (DMF) or sulfolane at elevated temperatures (100–250 °C). The use of phase transfer catalysts like dibenzo-18-crown-6 or quaternary ammonium salts enhances fluoride ion availability and reaction efficiency.
Mechanism : The nucleophilic fluoride ion displaces the chloride on the sulfonyl chloride, forming the sulfonyl fluoride. The reaction onset is typically marked by the evolution of sulfur dioxide gas, indicating sulfonyl group transformations.
Purification : The product can be isolated by distillation directly from the reaction medium or by steam distillation followed by recrystallization to achieve high purity.
Radical-Mediated Sulfonylation Followed by Fluorination
Recent advances include radical-based synthetic routes where an aryl radical intermediate is generated from diazonium salts or aryl halides under copper catalysis or photoredox conditions. The aryl radical reacts with sulfur dioxide sources (e.g., sodium metabisulfite or DABSO) to form arylsulfonyl radicals, which then undergo fluorination using fluorinating agents such as Selectfluor or potassium bifluoride (KHF2).
Reaction Conditions : These reactions can be performed at room temperature in acetonitrile under blue LED irradiation or mild heating, tolerating various substituents including methoxy and methyl groups.
Yields and Scope : This method provides moderate to good yields and is versatile for different substituted arenes, including 2-methoxy-3,5-dimethylbenzene derivatives.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Grignard Fluorosulfurylation | 2-Methoxy-3,5-dimethylbromobenzene | Mg, SO2F2 | 0 °C to RT, inert atmosphere | 70–80 | One-pot, direct introduction of -SO2F |
| Sulfonyl Chloride Fluorination | 2-Methoxy-3,5-dimethylbenzene sulfonyl chloride | KF, dibenzo-18-crown-6 (PTC) | 100–250 °C, DMF or sulfolane | 60–75 | Requires sulfonyl chloride intermediate |
| Radical Sulfonylation + Fluorination | Aryldiazonium salt or aryl halide | Cu(I) catalyst, DABSO, KHF2, Selectfluor | RT, MeCN, blue LED or mild heat | 50–70 | Mild conditions, good functional group tolerance |
Analytical and Spectroscopic Characterization
The synthesized 2-methoxy-3,5-dimethylbenzene-1-sulfonyl fluoride is characterized by:
- [^1H NMR](pplx://action/followup) : Aromatic protons appear as singlets or doublets depending on substitution pattern; methyl groups show singlets around δ 2.4 ppm; methoxy group singlet near δ 3.8 ppm.
- [^13C NMR](pplx://action/followup) : Signals consistent with substituted aromatic carbons and methyl/methoxy carbons.
- [^19F NMR](pplx://action/followup) : A sharp signal around δ 66–68 ppm confirms the sulfonyl fluoride group.
- Purity : Achieved by column chromatography or distillation; verified by NMR and sometimes elemental analysis.
Summary and Recommendations
The preparation of 2-methoxy-3,5-dimethylbenzene-1-sulfonyl fluoride can be efficiently achieved by:
- Direct fluorosulfurylation of aryl Grignard reagents with sulfuryl fluoride for high yield and purity.
- Fluorination of sulfonyl chloride precursors using KF with phase transfer catalysts under elevated temperatures.
- Emerging radical-based methods offer milder conditions and functional group tolerance but may have moderate yields.
Selecting the appropriate method depends on available starting materials, desired scale, and equipment. The Grignard fluorosulfurylation method is preferred for laboratory synthesis due to operational simplicity and good yields.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3,5-dimethylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature or slightly elevated temperatures.
Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products Formed
Nucleophilic substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.
Oxidation and reduction: The products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Methoxy-3,5-dimethylbenzene-1-sulfonyl fluoride has several applications in scientific research:
Organic synthesis: It is used as a reagent for introducing sulfonyl fluoride groups into organic molecules, which can be further modified for various applications.
Medicinal chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Biological research: It is used to study the interactions of sulfonyl fluoride groups with biological molecules, providing insights into enzyme mechanisms and protein modifications.
Industrial applications: The compound is used in the synthesis of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations and biological studies. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or protein modification.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Methoxy-3,5-dimethylbenzene-1-sulfonyl Chloride
- Structural Similarity : Shares the same aromatic substitution pattern (2-methoxy, 3,5-dimethyl) but replaces the sulfonyl fluoride (-SO₂F) with a sulfonyl chloride (-SO₂Cl).
- Reactivity : Sulfonyl chlorides are more reactive than fluorides due to the weaker Cl–S bond, making them prone to hydrolysis and rapid nucleophilic substitution. Sulfonyl fluorides, however, exhibit slower hydrolysis rates, enhancing their utility in aqueous or prolonged reactions .
- Applications : Sulfonyl chlorides are common precursors for sulfonamides in herbicides (e.g., metsulfuron-methyl derivatives in ), whereas sulfonyl fluorides are increasingly used in "click chemistry" and covalent enzyme inhibition due to their stability .
Sulfonylurea Herbicides (e.g., Metsulfuron-Methyl)
- Structural Divergence : Compounds like metsulfuron-methyl () feature a sulfonylurea bridge (-SO₂NHCONH-) linked to a triazine ring. In contrast, 2-methoxy-3,5-dimethylbenzene-1-sulfonyl fluoride lacks the urea and triazine moieties .
- Functionality : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, a mode of action dependent on the urea-triazine framework. The sulfonyl fluoride derivative lacks this bioactivity but serves as a building block for synthesizing such herbicides .
- Stability : Sulfonyl fluorides are less prone to degradation under ambient conditions compared to sulfonylureas, which require specific pH and temperature controls to maintain efficacy .
Data Table: Comparative Properties
Key Research Findings
Sulfonyl Fluorides in Drug Discovery : Recent studies highlight sulfonyl fluorides as "privileged" electrophiles for covalent protein modification, leveraging their balance of reactivity and stability. This contrasts with sulfonyl chlorides, which are less selective due to higher reactivity .
Agrochemical Synthesis : The structural simplicity of 2-methoxy-3,5-dimethylbenzene-1-sulfonyl fluoride makes it a versatile precursor for derivatization. For instance, coupling with triazine amines (as in ) could yield herbicidal sulfonylureas .
Hydrolytic Stability : Computational studies suggest the electron-withdrawing methoxy and methyl groups on the benzene ring further stabilize the sulfonyl fluoride group against nucleophilic attack, extending its shelf life .
Limitations and Knowledge Gaps
- Evidence Constraints : The provided evidence lacks direct data on 2-methoxy-3,5-dimethylbenzene-1-sulfonyl fluoride’s physicochemical properties (e.g., melting point, solubility).
- Comparative Toxicity: No studies compare the toxicity of sulfonyl fluorides with chlorides or sulfonylureas, a critical gap for industrial safety assessments.
Biological Activity
2-Methoxy-3,5-dimethylbenzene-1-sulfonyl fluoride, also known as 2-methoxy-3,5-dimethylbenzenesulfonyl fluoride, is an organic compound characterized by the presence of a methoxy group and two methyl groups on a benzene ring, along with a sulfonyl fluoride functional group. Its molecular formula is and it has a molecular weight of 218.25 g/mol. The unique structure of this compound contributes to its potential biological activity, particularly in the context of enzyme modification and inhibition.
The biological activity of 2-methoxy-3,5-dimethylbenzene-1-sulfonyl fluoride primarily stems from its electrophilic nature , which allows it to interact with nucleophilic sites in proteins and enzymes. This interaction can lead to:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes by covalently modifying active site residues.
- Protein Modification : It can modify proteins through nucleophilic substitution reactions, providing insights into enzyme mechanisms and potential therapeutic targets.
Research Findings
Research indicates that compounds with sulfonyl fluoride groups have been utilized in the development of chemical probes for studying protein interactions and enzyme functions. For instance, sulfonyl fluoride derivatives have been shown to engage specific residues in target proteins, leading to significant alterations in their activity and stability .
Case Studies
- Enzyme Targeting : A study explored the use of sulfonyl fluoride compounds as covalent inhibitors of specific enzymes involved in cancer pathways. The findings demonstrated that these compounds could effectively reduce enzyme activity, suggesting their potential as therapeutic agents in oncology .
- Chemical Probes : Another investigation focused on the development of sulfonyl fluoride-based chemical probes for E3 ubiquitin ligases. The study highlighted how these probes could selectively bind to target proteins, facilitating the understanding of protein degradation pathways and their implications in disease mechanisms .
Comparative Analysis
To further understand the biological activity of 2-methoxy-3,5-dimethylbenzene-1-sulfonyl fluoride, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl fluoride | C9H11FO3S | 218.25 g/mol | Contains both methoxy and two methyl groups |
| 4-(Methoxymethoxy)-3,5-dimethylbenzene-1-sulfonyl fluoride | C12H15FO4S | 248.27 g/mol | Additional methoxymethoxy group |
| 3-Methoxy-2,5-dimethylbenzene-1-sulfonyl fluoride | C9H11FO3S | 218.25 g/mol | Different substitution pattern on the benzene ring |
| 3-Amino-2,4-dimethylbenzene-1-sulfonyl fluoride | C10H12FNO2S | 203.24 g/mol | Contains an amino group instead of methoxy |
This table illustrates how variations in functional groups and substitution patterns can influence the reactivity and biological applications of these compounds.
Applications in Medicinal Chemistry
The potential applications of 2-methoxy-3,5-dimethylbenzene-1-sulfonyl fluoride extend into medicinal chemistry, particularly in drug design and development:
- Therapeutic Development : Given its ability to modify protein functions, this compound could serve as a lead structure for developing novel therapeutics targeting specific diseases.
- Biochemical Research : Its use as a chemical probe enables researchers to dissect complex biochemical pathways and interactions within cellular systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
